2(1H)-异喹啉丁胺,3,4-二氢-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydropyrimidin-2(1H)-ones, also known as DHPMs, are heterocyclic compounds with a pyrimidine moiety in the ring nucleus . They have aroused interest in medicinal chemistry due to their versatile biological activity . They possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They are potential anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, as well as having antimalarial and antitubercular effects .

Synthesis Analysis

The synthesis of these products is highly important due to their myriad of medicinal properties . The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . In this study, silicotungstic acid supported on Ambelyst-15 was used as a heterogeneous catalyst for the Biginelli reaction under solventless conditions .

Molecular Structure Analysis

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets .

Chemical Reactions Analysis

The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . The reaction was carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .

科学研究应用

合成和生物活性

化合物 2(1H)-异喹啉丁胺,3,4-二氢-及其衍生物由于其潜在的生物学和药理学意义,已在各种科学研究背景下得到探索。研究人员合成了与该化学结构相关的化合物,重点关注它们的血管扩张活性、作为聚(ADP-核糖)合成酶抑制剂的潜力以及其他生物活性。

合成和血管扩张活性: 合成了新型的 2-取代-3,4-二氢-1(2H)-异喹啉酮,并表现出血管扩张活性,表明具有潜在的心血管益处张三七,2010 年。

抗癌和抗菌活性: 源自 2,4-二羟基喹啉的化合物显示出有希望的 DNA 保护、抗菌和抗癌活性,突出了这种化学骨架的治疗潜力Nesrin Şener 等,2018 年。

无催化剂合成: 在水中无催化剂、多组分合成功能化 3,4-二氢喹唑啉-2(1H)-酮的研究表明了这种方法的环境友好性和可持续性,在开发抗菌剂方面具有潜在应用D. V. Ramana 等,2016 年。

酶抑制剂用于治疗应用: 对人类碳酸酐酶和与 3,4-二氢-1H-异喹啉结构相关的苯磺酰胺类化合物的新型类别的研究揭示了显着的酶抑制,表明在治疗与这些酶相关的疾病方面具有治疗应用潜力E. Bruno 等,2017 年。

聚(ADP-核糖)合成酶的潜在示踪剂: 合成了衍生物 3,4-二氢-5-[11C]甲氧基-1(2H)-异喹啉酮,作为正电子发射断层扫描 (PET) 成像中聚(ADP-核糖)合成酶的潜在示踪剂,表明其在诊断与这种酶过度激活相关的疾病方面的用途Y. Miyake 等,2000 年。

未来方向

属性

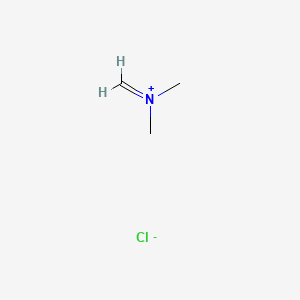

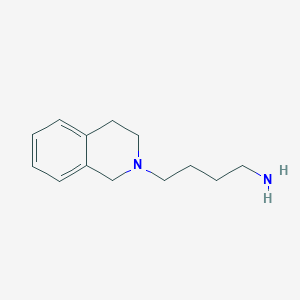

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,3-4,7-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKUDRCZBGENKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427964 |

Source

|

| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

CAS RN |

174643-96-0 |

Source

|

| Record name | 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)